molecular formula C7H8N2O4S B3023391 (4-Nitrophenyl)methanesulfonamide CAS No. 88918-72-3

(4-Nitrophenyl)methanesulfonamide

Cat. No.: B3023391
CAS No.: 88918-72-3
M. Wt: 216.22 g/mol
InChI Key: VYLIVAAMSLPRIS-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8N2O4S It is characterized by the presence of a nitrophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine. One common method is the reaction of 4-nitrobenzenesulfonyl chloride with methanesulfonamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, microwave-assisted synthesis has been reported to improve reaction times and yields .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Reduction: The reduction of the nitro group yields (4-aminophenyl)methanesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Scientific Research Applications

(4-Nitrophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(4-nitrophenyl)methanesulfonamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom of the sulfonamide.

    (4-Nitrophenyl)sulfonyltryptophan: This compound contains a tryptophan moiety instead of a methanesulfonamide group.

Uniqueness

(4-Nitrophenyl)methanesulfonamide is unique due to its specific combination of a nitrophenyl group and a methanesulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

(4-nitrophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2,(H2,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLIVAAMSLPRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373078
Record name 1-(4-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88918-72-3
Record name 1-(4-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-nitrophenyl)methanesulfonamide
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Synthesis routes and methods I

Procedure details

To a solution of (4-nitrophenyl)methanesulfonyl chloride (4 g, 17 mmol) in acetonitrile (100 mL) was added a solution of ammonium carbonate (3 g, 31.3 mmol) in ammonia (50 mL). The reaction mixture was stirred for 1 h, and TLC indicated the starting material consumed completely. The organic solvent was removed under reduced pressure. Addition of water (10 mL) led to precipitate formation. The solid was collected, washed with water (2×5 mL), and dried to give (4-nitrophenyl)methanesulfonamide (3.4 g, 93%) as a white solid. MS (ES+) C7H8N2O4S requires: 216, found: 217 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3.16 g (30.6 mmol) of 3-amino-2,2-dimethylpropanol in 10 mL of CH2Cl2 was added at once to a solution of 2.40 g (10.2 mmol) of 4-nitrophenylmethanesulphonyl chloride (Lee, et al., Journal of the American Chemical Society 1987, 109, 7472-7; Macor, et al., Tetrahedron Letters 1992, 33, 8011-4) in 40 mL of CH2Cl2. The mixture was stirred at rt for 15 min, the solvent was removed in vacuo and the residue was redissolved in 50 mL of EtOAc. The solution was washed with three 50-mL portions of 1.0 N HCl and concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (hexane/EtOAc 1:1) afforded N-3-hydroxy-2,2-dimethyl-propyl)-(4-nitrophenyl)-methanesulfonamide as a white solid (0.84 g, 27%): 1H NMR (DMSO-d6): δ 0.74 (s, 6H), 2.78 (d, J=6.4 Hz, 2H), 3.11 (d, J=5.3 Hz, 2H), 4.47 (t, J=5.3 Hz, 1H), 4.52 (s, 2H), 7.02 (t, J=6.4 Hz, 1H), 7.65 (d, J=8.8 Hz, 2H), 8.25 (d, J=8.8 Hz, 2H); APCI−MS: m/z 301 (M−H)−. A mixture of 0.66 g (2.2 mmol) of N-(3-hydroxy-2,2-dimethyl-propyl)-(4-nitro-phenyl)-methanesulfonamide and ˜0.06 g Pd/C 10% in 50 mL of MeOH was shaken on a Parr hydrogenator for 3.5 h. The catalyst was removed via filtration, and 0.273 mL (3.28 mmol) of conc. HCl was added. The solvent was removed in vacuo, and the solid residue was redissolved in 20 mL of EtOH and added to 0.486 g (1.98 mmol) of 8-dimethylaminomethylene-6,8-dihydro-1-thia-3,6-diaza-as-indacen-7-one. The mixture was heated to reflux for 4.5 h and cooled to ambient tempurature. The solid was collected by vacuum filtration, washed with water, and dried in a vacuum oven at 70° C. to afford the title compound as a yellow solid (0.66 g, 70%): mp 229-230° C. (dec); 1H NMR (DMSO-d6): δ 0.74 (s, 6H), 2.73 (d, J=6.4 Hz, 2H), 3.08 (d, J=5.3 Hz, 2H), 4.27 (s, 2H), 4.43 (t, J=5.3 Hz, 1H), 6.84 (t, J=6.4 Hz, 1H), 7.09 (d, J=8.3 Hz, 1H), 7.37 (d, J=8.5 Hz, 2H), 7.42 (d, J=8.5 Hz, 2H), 7.77 (d, J=8.3 Hz, 1H), 8.03 (d, J=12.3 Hz, 1H), 9.24 (s, 1H), 10.84 (s, 1H), 11.04 (d, J=12.3 Hz, 1H); ESI−MS: m/z 471 (M−H)−. Anal. Calcd for C22H24N4O4S2.0.5 H2O: C, 54.87; H, 5.23; N, 11.63; S, 13.32. Found: C, 54.90; H, 5.26; N, 11.68; S, 13.25.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: NS-398 acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for converting arachidonic acid into prostaglandins [, , , , , , ]. By inhibiting COX-2, NS-398 reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2) [, , , , , , , , ]. This inhibition of PGE2 synthesis has been linked to various downstream effects, including reduced inflammation, suppression of tumor cell growth, and altered immune responses [, , , , , , , , ].

ANone:

    ANone: The provided research papers focus on the biological effects of NS-398 and do not provide detailed information on its material compatibility or stability under various conditions.

    A: NS-398 primarily acts as an enzyme inhibitor and is not known to have catalytic properties. Its primary application, as investigated in the research papers, is related to its ability to inhibit COX-2, making it a potential therapeutic agent for conditions involving inflammation and pain [, , , , , , , , ].

    A: While the provided papers don't directly utilize computational methods for NS-398, they highlight the potential for such approaches. For instance, research on acetylsalicylic acid (aspirin) mentions the use of cDNA expression arrays to determine gene expression modulation []. Similar techniques could be employed to investigate the broader effects of NS-398 on cellular pathways.

    A: The research focuses on NS-398's activity as a COX-2 inhibitor. Although specific SAR studies on NS-398 are not detailed, related research comparing it to other COX inhibitors like acetylsalicylic acid (aspirin) and indomethacin provides insights [, , ]. These studies suggest that structural features of NS-398 contribute to its selectivity for COX-2 over COX-1 [, , ]. Further research, potentially using modifications of the NS-398 structure, would be needed to fully elucidate its SAR.

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